![molecular formula C8H5Cl2NO2 B2583960 6,7-dichloro-4H-benzo[1,4]oxazin-3-one CAS No. 6238-99-9](/img/structure/B2583960.png)
6,7-dichloro-4H-benzo[1,4]oxazin-3-one
Übersicht
Beschreibung
6,7-dichloro-4H-benzo[1,4]oxazin-3-one is a type of benzoxazinone, a class of compounds that are heterocyclic and have great medicinal importance . Benzoxazinones, including 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, have been able to draw the attention of researchers due to their various medicinal uses and physiological activities .
Molecular Structure Analysis
Benzoxazinones, including 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, are heterocyclic compounds. They have an oxazine ring fused with a benzene ring . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis
The chemical reactions involving benzoxazinones are complex and can depend on the specific substituents on the benzene ring . For instance, electron-donating groups favored the formation of 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Catalyst for Multi-Component Reactions (MCRs) : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), derived from our compound, serves as a highly efficient and homogeneous catalyst. It has been successfully applied in water for the synthesis of diverse heterocyclic compounds, including 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .
- Organocatalytic Domino Reactions : Researchers have employed this compound in organocatalytic domino Michael-hemiacetalization reactions .
- Human Topoisomerase I Inhibition : In a study, 6-chloro and/or 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetic acid derivatives were investigated for their effects on human multidrug-resistant-1 (mdr-1) gene-transfected mouse lymphoma cells. These compounds showed an increased apoptotic effect .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dichloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQEOZCWNLSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dichloro-4H-benzo[1,4]oxazin-3-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

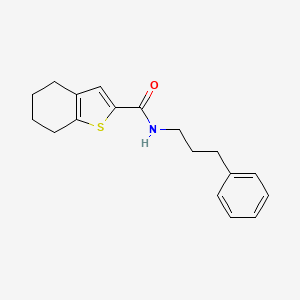
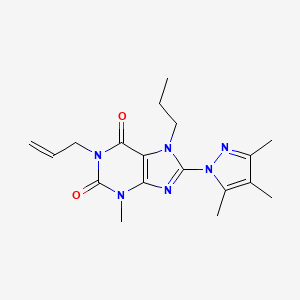
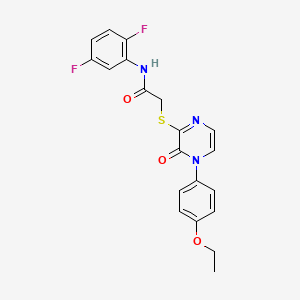
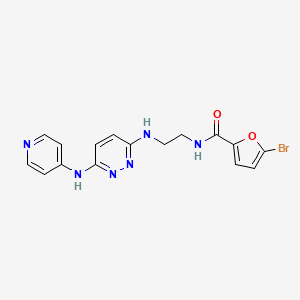
![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)
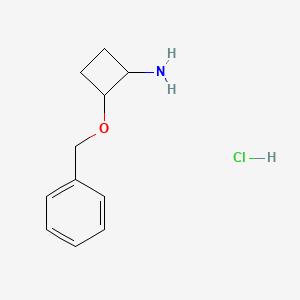
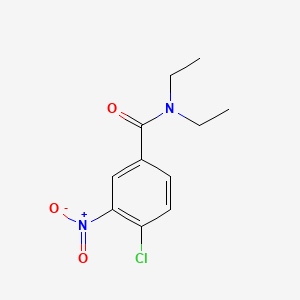
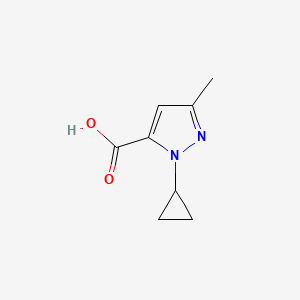
![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)



![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)
![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)